2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C₁₁H₂₃NO₃ It is a derivative of oxolane, characterized by the presence of a tetramethyloxolan ring and an amino group attached to a propane-1,3-diol backbone
Preparation Methods
The synthesis of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol typically involves the reaction of 2,2,5,5-tetramethyloxolane with an appropriate amine and a diol. The reaction conditions often include the use of a solvent, such as tetrahydrofuran, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, forming substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol include other derivatives of oxolane and amino alcohols. For example:
2,2,5,5-Tetramethyloxolane: A related compound with similar structural features but lacking the amino and diol groups.
Amino alcohols: Compounds like ethanolamine and propanolamine share the amino alcohol functionality but differ in their ring structures and substituents.
The uniqueness of this compound lies in its combination of the tetramethyloxolan ring with the amino and diol groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H23NO3/c1-10(2)5-9(11(3,4)15-10)12-8(6-13)7-14/h8-9,12-14H,5-7H2,1-4H3 |
InChI Key |
QMJWZKMPMHVGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC(CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.